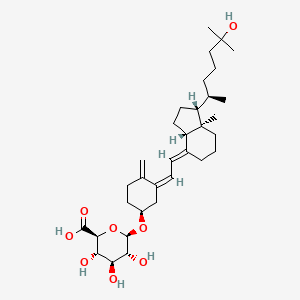
Bapta-apm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bapta-apm (also known as 4-amino-N-[3-(trimethoxysilyl)propyl]benzamide-apm) is a novel, water-soluble, non-toxic, and biocompatible compound that can be used as a reagent in a wide range of biochemical and physiological experiments. Bapta-apm is a new type of reagent that has been developed to replace the traditional reagents such as EDTA and EGTA, which are known to be toxic and difficult to use. Bapta-apm is a versatile reagent that has been shown to be useful for a variety of laboratory experiments, including protein purification, enzyme kinetics, and cell signaling studies.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Bapta-AM has been used in cancer research, particularly in the study of hematological cancer cell lines . It has been found that Bapta-AM alone can induce apoptosis in these cell lines, especially those highly sensitive to S63845, an MCL-1 antagonist . This is achieved by provoking a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .
Cellular Metabolism
Bapta-AM has been found to impair cellular metabolism . It does this by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity, a previously unknown effect of Bapta-AM . This inhibition impairs glycolysis and ultimately compromises the survival of MCL-1-dependent cancer cells .
Intracellular Calcium Regulation
Bapta-AM is a cell-permeant chelator that is highly selective for Ca2+ over Mg2+ . It can be used to control the level of intracellular Ca2+ . Bapta-AM is more selective for Ca2+ than EDTA and EGTA, and its metal binding is also less sensitive to pH .
Cell Viability and Proliferation
Bapta-AM is used in cell viability and proliferation studies . It is used as a dye type chelator (non-fluorescent) in these studies .
Ca2+ Signaling
Bapta-AM has been used in the study of Ca2+ signaling . It has been found to have Ca2±independent effects on a broad range of molecular targets .
Cell Function
Bapta-AM has impacts on cell functions that occur independently of its Ca2±chelating properties . This highlights the diverse applications of Bapta-AM in scientific research.
Wirkmechanismus
Target of Action
Bapta-APM, a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), is a calcium-specific chelator . It primarily targets intracellular calcium ions (Ca2+), which play a crucial role in various physiological and pathophysiological processes . Bapta-APM also directly inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity .
Mode of Action
Bapta-APM is a membrane-permeable analog of BAPTA that binds to calcium only after the acetoxymethyl group is removed by cytoplasmic esterases . It chelates intracellular Ca2+ and regulates ion channels . By inhibiting PFKFB3, Bapta-APM impairs glycolysis and diminishes mTORC1 activity .
Biochemical Pathways
Bapta-APM affects several biochemical pathways. It plays a role in calcium-regulated apoptosis pathways, where it’s shown to be involved in the induction of apoptosis . It also impacts the mTORC1-driven Mcl-1 translation pathway by inhibiting PFKFB3 . This inhibition of PFKFB3 impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .
Pharmacokinetics
It’s known that bapta-apm is a cell-permeable compound, which means it can readily cross cell membranes . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Bapta-APM’s action is the regulation of intracellular Ca2+ levels, which can influence various cellular processes, including apoptosis . By directly inhibiting PFKFB3, Bapta-APM can cause a rapid decline in MCL-1-protein levels, inducing apoptosis in certain cancer cell lines .
Action Environment
The action of Bapta-APM can be influenced by various environmental factors. For instance, the presence of cytoplasmic esterases is necessary for Bapta-APM to bind to calcium . Moreover, the compound’s efficacy and stability might be affected by factors such as pH, temperature, and the presence of other ions or molecules in the cellular environment.
Eigenschaften
IUPAC Name |
tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O10.4K/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37;;;;/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVVJEZWKUHNGT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29K4N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bapta-apm | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


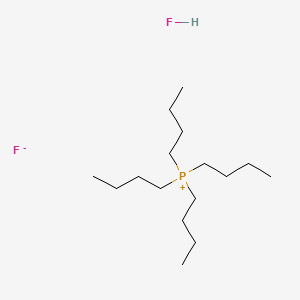
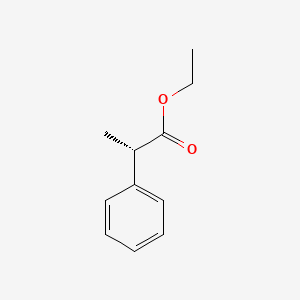

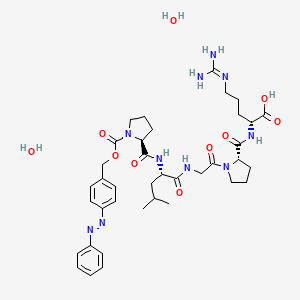
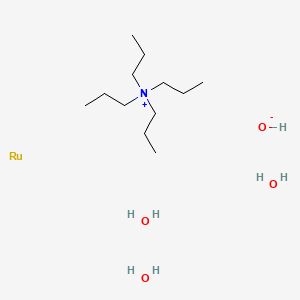
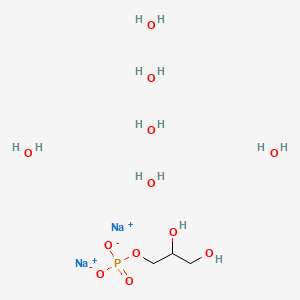
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)
